2,6-Dibromo-4-tert-butylanisole

Crystal Engineering Halogen Bonding Supramolecular Chemistry

This densely functionalized aromatic building block features two ortho-bromine atoms for Pd-catalyzed cross-coupling and a para-tert-butyl group that provides unique steric hindrance for selective reactions. Its high lipophilicity (XLogP3=4.9) and ability to engage in Br···O halogen bonding make it indispensable for medicinal chemistry, agrochemical synthesis, and supramolecular crystal engineering. Choose this compound for applications where mono-brominated or unsubstituted anisoles fail to deliver the required reactivity or solid-state properties.

Molecular Formula C11H14Br2O
Molecular Weight 322.04 g/mol
CAS No. 132268-08-7
Cat. No. B3039778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-tert-butylanisole
CAS132268-08-7
Molecular FormulaC11H14Br2O
Molecular Weight322.04 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)OC)Br
InChIInChI=1S/C11H14Br2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,1-4H3
InChIKeyUDZXVHYIQLWLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-tert-butylanisole (CAS 132268-08-7) – A Dually Ortho-Brominated tert-Butyl Anisole Building Block for Advanced Synthesis and Materials Research


2,6-Dibromo-4-tert-butylanisole (IUPAC: 1,3-dibromo-5-tert-butyl-2-methoxybenzene, C11H14Br2O, MW 322.04 g/mol) is a densely functionalized aromatic building block [1]. It features two electron-withdrawing ortho-bromine atoms, a sterically demanding and electron-donating para-tert-butyl group, and a methoxy substituent that activates the ring and can participate in non-covalent interactions [2]. These combined structural elements confer a distinct chemical identity compared to simpler anisole derivatives, mono-brominated analogs, or unsubstituted tert-butylanisole, underpinning its value in specialized synthetic applications [3].

Why 2,6-Dibromo-4-tert-butylanisole Cannot Be Interchanged with Simple tert-Butyl Anisoles or Phenol Analogs in Critical Applications


Direct substitution with simpler analogs like 4-tert-butylanisole or the phenolic derivative 2,6-dibromo-4-tert-butylphenol is not feasible in applications demanding specific reactivity, steric profiles, or solid-state properties. The dual ortho-bromination of the anisole core creates a unique electrophilic and coordinative environment distinct from its non-brominated or phenol counterparts [1]. The bromine atoms not only serve as reactive handles for cross-coupling but also modulate the electronic properties of the aromatic ring and enable directional intermolecular interactions, such as Br···O halogen bonding, which are absent in unchlorinated analogs [2]. The tert-butyl group provides significant steric bulk that alters reaction pathways, as evidenced by electrochemical studies showing competitive addition/substitution behavior in tert-butylated anisoles compared to less hindered analogs [3].

Product-Specific Quantitative Evidence: How 2,6-Dibromo-4-tert-butylanisole Differentiates from Closest Analogs


Crystal Structure and Intermolecular Interactions: Unique Br···O Halogen Bonding Motif

The crystal structure of 2,6-dibromo-4-tert-butylanisole reveals a specific Br···O halogen bonding interaction that is not observed for the non-brominated analog, 4-tert-butylanisole, or the methyl-substituted analog, 2,6-dibromo-4-methylanisole [1]. This directional non-covalent interaction, with a distance of 3.647 Å, is a key feature for crystal engineering and supramolecular assembly, providing a handle for controlling solid-state packing [2].

Crystal Engineering Halogen Bonding Supramolecular Chemistry Materials Science

Electrochemical Reactivity: Distinct Anodic Cyanation Pathway for tert-Butylated Anisoles

Electrochemical oxidation studies on tert-butylated anisoles, which includes the target compound class, reveal a mechanistic divergence compared to non-tert-butylated anisoles [1]. Increasing the level of tert-butyl substitution raises the relative extent of aromatic-ring addition over substitution [2]. While specific quantitative yield data for 2,6-dibromo-4-tert-butylanisole is not provided in the abstract, the study establishes a class-level principle: the tert-butyl group's steric bulk fundamentally alters the reaction outcome, a factor absent in the non-tert-butylated analog, 2,6-dibromo-4-methylanisole.

Electroorganic Synthesis Reaction Selectivity Structure-Activity Relationship Radical Chemistry

Physical State and Bulk Properties: Solid State vs. Liquid State of Analogs

2,6-Dibromo-4-tert-butylanisole is a solid at room temperature , while its non-brominated counterpart, 4-tert-butylanisole, is a liquid with a melting point of 18 °C . The methyl-substituted analog, 2,6-dibromo-4-methylanisole, is also reported as a liquid . This difference in physical state is a direct consequence of the combined ortho-bromination and para-tert-butyl substitution, which enhances intermolecular forces and molecular weight sufficiently to solidify the compound.

Physical Organic Chemistry Formulation Material Handling Process Chemistry

Hydrophobicity and Polarity: Computed XLogP3 and Topological Polar Surface Area

Computational descriptors provide a quantitative measure of the compound's differential lipophilicity. 2,6-Dibromo-4-tert-butylanisole has a computed XLogP3 of 4.9 [1], which is significantly higher than the XLogP3 of 4.2 for the non-brominated 4-tert-butylanisole [2]. This difference of 0.7 log units translates to an approximately five-fold increase in partition coefficient, indicating substantially greater lipophilicity. The topological polar surface area (TPSA) for the target compound is 9.2 Ų [3], identical to the non-brominated analog, confirming that the increased lipophilicity is due to the bromine atoms without introducing additional polarity.

Medicinal Chemistry ADME Properties Computational Chemistry Drug Design

Recommended Research and Industrial Applications for 2,6-Dibromo-4-tert-butylanisole Based on Product-Specific Evidence


Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biaryl Synthesis

The two ortho-bromine atoms serve as reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. The presence of the adjacent tert-butyl group provides significant steric hindrance, which can be leveraged to achieve selective mono-coupling or to influence the reactivity and selectivity in the synthesis of complex, sterically encumbered biaryl structures. This is a key application where the compound's specific substitution pattern offers advantages over less hindered analogs like 2,6-dibromo-4-methylanisole [2].

Synthesis of Halogen-Bonded Cocrystals and Supramolecular Architectures

The compound's well-defined crystal structure and demonstrated ability to engage in Br···O halogen bonding interactions [1] make it a strong candidate as a tecton in crystal engineering. Researchers can utilize this specific, directional non-covalent interaction to rationally design and assemble novel cocrystals and functional supramolecular materials with tailored properties, an avenue not open to the non-brominated analog 4-tert-butylanisole [2].

Electrochemical Synthesis of Functionalized tert-Butyl Arenes

Studies on the anodic cyanation of tert-butylated anisoles indicate that the steric bulk of the tert-butyl group directs reaction pathways towards aromatic addition rather than substitution [1]. This class-level behavior suggests that 2,6-dibromo-4-tert-butylanisole can be a valuable substrate in electroorganic synthesis for accessing specific addition products that would be difficult to obtain with less hindered anisole derivatives, offering a distinct synthetic route for functionalized building blocks [2].

Pharmaceutical and Agrochemical Intermediate with Enhanced Lipophilicity

Its significantly higher computed lipophilicity (XLogP3 = 4.9) compared to the non-brominated core (XLogP3 = 4.2) [1] positions 2,6-dibromo-4-tert-butylanisole as a superior intermediate for introducing a hydrophobic, sterically bulky fragment into drug candidates or agrochemicals. This property is particularly relevant for modulating membrane permeability, binding to hydrophobic protein pockets, and improving overall ADME profiles in medicinal chemistry programs [2].

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